![molecular formula C4H10N2O3 B12607899 Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]- CAS No. 885024-86-2](/img/structure/B12607899.png)
Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-: is a derivative of urea, a compound widely known for its applications in agriculture, medicine, and industry. This specific derivative is characterized by the presence of a hydroxyethyl group attached to the urea molecule, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives, including urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-, typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of an amine with potassium isocyanate in water, which is a mild and efficient process that avoids the use of organic co-solvents . This method is scalable and suitable for industrial applications.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl group back to alcohols.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophiles like halides or amines.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, urea derivatives are used as intermediates in the synthesis of various organic compounds. They serve as building blocks for pharmaceuticals, agrochemicals, and polymers .
Biology: In biological research, urea derivatives are studied for their potential as enzyme inhibitors and their role in protein denaturation. They are also used in the study of protein folding and stability .
Medicine: Medically, urea derivatives are used in dermatology for their moisturizing and keratolytic properties. They are also explored for their potential in treating certain cancers and as components in drug delivery systems .
Industry: Industrially, urea derivatives are used in the production of resins, adhesives, and fertilizers. They are also employed in the manufacture of plastics and as stabilizers in various chemical processes .
Mécanisme D'action
The mechanism of action of urea, [2-hydroxy-1-(hydroxymethyl)ethyl]- involves its interaction with biological molecules through hydrogen bonding and other non-covalent interactions. This compound can modulate enzyme activity, influence protein folding, and alter cell membrane properties. The hydroxyethyl group enhances its solubility and reactivity, making it effective in various applications .
Comparaison Avec Des Composés Similaires
Hydroxyurea: Known for its use in treating sickle cell anemia and certain cancers.
Thiourea: Used in photography, as a vulcanization accelerator, and in the synthesis of pharmaceuticals.
Methylurea: Utilized in the production of herbicides and fungicides.
Uniqueness: Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]- is unique due to its hydroxyethyl group, which imparts distinct chemical and biological properties. This makes it more versatile in applications requiring enhanced solubility and reactivity compared to other urea derivatives.
Propriétés
Numéro CAS |
885024-86-2 |
|---|---|
Formule moléculaire |
C4H10N2O3 |
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
1,3-dihydroxypropan-2-ylurea |
InChI |
InChI=1S/C4H10N2O3/c5-4(9)6-3(1-7)2-8/h3,7-8H,1-2H2,(H3,5,6,9) |
Clé InChI |
SSZYXOKKPYHGLM-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)NC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate](/img/structure/B12607817.png)
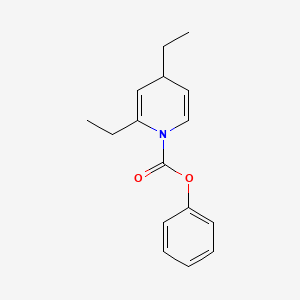
![1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B12607839.png)
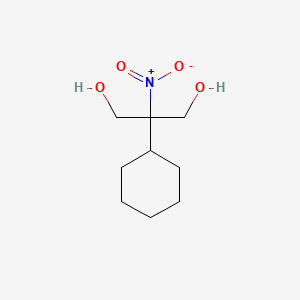

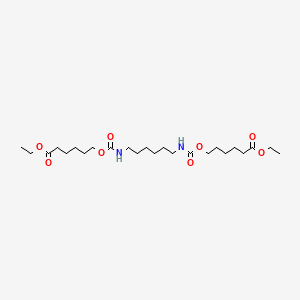
![1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12607863.png)
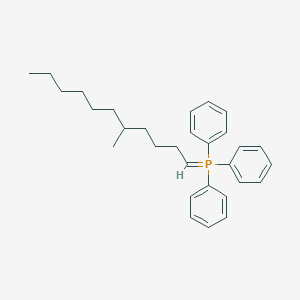
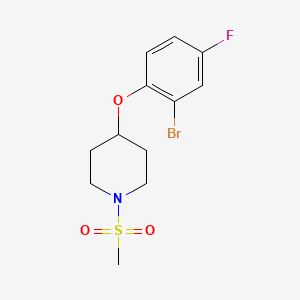
![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide](/img/structure/B12607880.png)

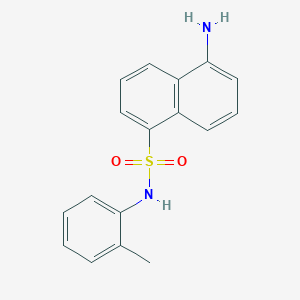
![1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12607897.png)
![Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-](/img/structure/B12607904.png)
